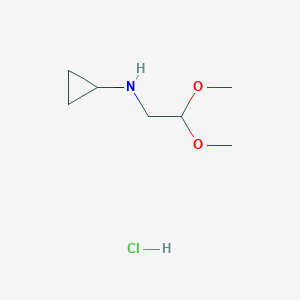
N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular structure, which includes a cyclopropane ring and a dimethoxyethyl group, making it a unique entity in the realm of organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2,2-dimethoxyethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process .
化学反应分析
Types of Reactions
N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,2-dimethoxyethyl)cyclopropanone, while reduction can produce N-(2,2-dimethoxyethyl)cyclopropylamine .
科学研究应用
N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The cyclopropane ring contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research.
相似化合物的比较
Similar Compounds
- N-(2,2-Dimethoxyethyl)cyclopropylamine
- N-(2,2-Dimethoxyethyl)cyclopropanone
- N-(2,2-Dimethoxyethyl)cyclopropanol
Uniqueness
N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride stands out due to its unique combination of a cyclopropane ring and a dimethoxyethyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C9H12ClF2N
- CAS Number: 1402222-66-5
- IUPAC Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
The compound features a cyclopropane ring substituted with a difluorophenyl group and a dimethoxyethyl moiety, which may influence its pharmacokinetic properties.
This compound has been studied for its role as an inhibitor of Rho-kinase (ROCK), a serine/threonine kinase involved in various cellular processes, including smooth muscle contraction and cell migration. The activation of RhoA leads to the activation of Rho-kinase, which is implicated in several pathophysiological conditions such as hypertension and asthma .
Key Mechanisms:
- Inhibition of Rho-Kinase: The compound demonstrates the ability to inhibit Rho-kinase activity, which can lead to vasodilation and reduced vascular resistance.
- Calcium Sensitization: By modulating calcium sensitization in smooth muscle cells, it may alleviate conditions associated with excessive vasoconstriction .
Pharmacological Effects
- Cardiovascular Effects:
- Anti-inflammatory Properties:
- Neurological Applications:
Case Studies
- Study on Hypertension:
- Asthma Model:
Data Table
属性
IUPAC Name |
N-(2,2-dimethoxyethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)5-8-6-3-4-6;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVZBNTIBVTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1CC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














